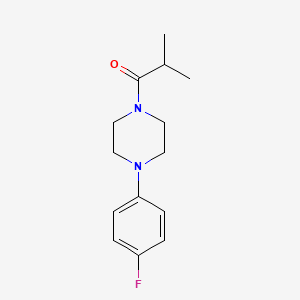
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have neuroprotective effects. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its potential use as a pesticide and corrosion inhibitor. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione. One direction is the further investigation of its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to explore its potential use as a drug candidate for the treatment of various diseases, as well as its potential use in agriculture and material science.
In conclusion, 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the most common methods is the reaction between cyclohexylamine, 2-furaldehyde, and thiourea. The reaction is carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has shown potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-cyclohexyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c19-14-15-10-17(12-5-2-1-3-6-12)11-16(14)9-13-7-4-8-18-13/h4,7-8,12H,1-3,5-6,9-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFGBPRRCWYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)








![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)